molecular formula C21H35NO4 B3719815 methyl 3-butyryl-4-(heptylamino)-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate

methyl 3-butyryl-4-(heptylamino)-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate

Cat. No. B3719815
M. Wt: 365.5 g/mol
InChI Key: PBVPIPJBGAESIG-UHFFFAOYSA-N
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Description

Methyl 3-butyryl-4-(heptylamino)-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as "MBHC" and is structurally similar to the natural product, tocopherol. MBHC has been shown to possess antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of MBHC is not fully understood, but it is believed to act through several different pathways. One of the primary mechanisms of action of MBHC is its ability to scavenge free radicals and prevent oxidative damage to cells. Additionally, MBHC has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, which can help to reduce inflammation and pain. Finally, MBHC has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer therapies.
Biochemical and Physiological Effects:
Studies have shown that MBHC can have a variety of biochemical and physiological effects. For example, MBHC has been shown to increase the activity of certain antioxidant enzymes, such as superoxide dismutase and catalase, which can help to protect cells from oxidative damage. Additionally, MBHC has been shown to reduce the levels of certain pro-inflammatory cytokines, such as TNF-alpha and IL-6, which can help to reduce inflammation and pain. Finally, MBHC has been shown to induce apoptosis in cancer cells, which can help to prevent the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of MBHC for lab experiments is its relatively simple synthesis method, which makes it relatively easy to produce in large quantities. Additionally, MBHC has been shown to possess a wide range of biological activities, making it a versatile compound for studying various disease pathways. However, one limitation of MBHC is that its exact mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on MBHC. One area of research is to further elucidate the exact mechanism of action of MBHC, which could help to identify new therapeutic targets and improve the design of new drugs. Additionally, further studies are needed to determine the optimal dosage and administration route for MBHC, as well as its potential side effects. Finally, there is a need for more preclinical and clinical studies to evaluate the efficacy of MBHC as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.

Scientific Research Applications

MBHC has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that MBHC possesses antioxidant properties, which can help to protect cells from oxidative damage and prevent the development of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Additionally, MBHC has been shown to possess anti-inflammatory properties, which can help to reduce inflammation and pain associated with various conditions, including arthritis and asthma. Furthermore, MBHC has been shown to possess anticancer properties, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

methyl 3-butanoyl-4-heptylimino-2-hydroxy-6,6-dimethylcyclohex-2-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO4/c1-6-8-9-10-11-13-22-15-14-21(3,4)18(20(25)26-5)19(24)17(15)16(23)12-7-2/h18,24H,6-14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVPIPJBGAESIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN=C1CC(C(C(=C1C(=O)CCC)O)C(=O)OC)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-butyryl-4-(heptylamino)-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 3-butyryl-4-(heptylamino)-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate
Reactant of Route 3
methyl 3-butyryl-4-(heptylamino)-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate
Reactant of Route 4
methyl 3-butyryl-4-(heptylamino)-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate
Reactant of Route 5
methyl 3-butyryl-4-(heptylamino)-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate
Reactant of Route 6
methyl 3-butyryl-4-(heptylamino)-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate

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